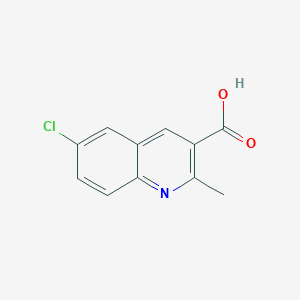

6-Chloro-2-methylquinoline-3-carboxylic acid

概要

説明

6-Chloro-2-methylquinoline-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C11H8ClNO2 and a molecular weight of 221.64 g/mol . It is a derivative of quinoline, which is a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-methylquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the condensation of quinoline derivatives with appropriate reagents. For example, the condensation of quinoline with hydroxylamine hydrochloride followed by treatment with thionyl chloride in DMF can yield the desired compound . Another method involves the use of substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol .

Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as microwave irradiation and the use of environmentally benign catalysts like NaHSO4·SiO2 have been explored . These methods offer operational simplicity and can be alternatives to traditional protocols that may involve hazardous acids or bases.

化学反応の分析

Oxidation Reactions

The quinoline core and substituents undergo selective oxidation:

-

Quinoline ring oxidation : Under strong oxidizing conditions (KMnO₄/H₂SO₄), the methyl group at position 2 oxidizes to a carboxyl group, forming 6-chloroquinoline-2,3-dicarboxylic acid .

-

N-Oxide formation : Reaction with m-chloroperbenzoic acid (mCPBA) in dichloromethane produces the corresponding N-oxide derivative, enhancing water solubility .

Reagents and Conditions :

Reduction Reactions

The carboxylic acid and chlorine substituent participate in reduction:

-

Carboxylic acid reduction : LiAlH₄ reduces the -COOH group to a hydroxymethyl (-CH₂OH) moiety, yielding 3-(hydroxymethyl)-6-chloro-2-methylquinoline .

-

Chlorine reduction : Catalytic hydrogenation (H₂/Pd-C) replaces chlorine with hydrogen, forming 2-methylquinoline-3-carboxylic acid .

Reagents and Conditions :

Nucleophilic Substitution

The chlorine at position 6 is highly reactive toward nucleophiles:

-

Amination : Reaction with ammonia/MeOH at 120°C yields 6-amino-2-methylquinoline-3-carboxylic acid, a precursor for antibacterial agents .

-

Thiol substitution : Treatment with NaSH in DMF replaces chlorine with a thiol group (-SH) .

Comparative Reactivity :

Esterification and Amidation

The carboxylic acid undergoes derivatization for enhanced bioavailability:

-

Methyl ester formation : SOCl₂/MeOH converts the acid to methyl 6-chloro-2-methylquinoline-3-carboxylate, a common intermediate .

-

Amide synthesis : Coupling with amines (EDC/HOBt) produces antibacterial amide derivatives .

Reaction Efficiency :

| Derivative | Reagents/Conditions | Yield | Application | Source |

|---|---|---|---|---|

| Methyl ester | SOCl₂, MeOH, 0°C to RT, 3h | 95% | Anticancer intermediates | |

| Benzylamide | EDC, HOBt, DIPEA, DMF, 24h | 82% | Antimicrobial agents |

Cyclization and Heterocycle Formation

The compound serves as a scaffold for complex heterocycles:

-

Pyranoquinoline synthesis : Knoevenagel condensation with malononitrile forms fused pyrano[3,2-c]quinoline derivatives, showing antitumor activity .

-

Dibenzo[b,h]naphthyridines : Reaction with polyphosphoric acid (PPA) yields tricyclic structures via intramolecular cyclization .

Case Study :

-

Antibacterial dibenzonaphthyridines : Cyclization with PPA at 160°C for 8h produced 6,9-dimethyl-7-(2-chloro-8-methylquinolin-3-yl)dibenzo[b,h] naphthyridine (92% yield), active against S. aureus (MIC₅₀ = 4 μg/mL) .

Hydrolysis and Decarboxylation

-

Ester hydrolysis : Basic hydrolysis (NaOH/EtOH) of methyl esters regenerates the carboxylic acid .

-

Decarboxylation : Heating at 200°C under vacuum removes CO₂, yielding 6-chloro-2-methylquinoline, a volatile intermediate .

Comparative Reactivity with Analogues

Structural variations significantly alter reactivity:

科学的研究の応用

Antimicrobial Activity

One of the most notable applications of 6-chloro-2-methylquinoline-3-carboxylic acid is its potential as an antimicrobial agent. Recent studies highlight its effectiveness against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. Research indicates that derivatives of quinoline carboxylic acids, including 6-chloro derivatives, exhibit significant inhibitory activity against both replicating and non-replicating Mtb strains. Specifically, modifications at the C-6 position with halogens have been shown to enhance anti-TB activity, with 6-chloro derivative identified as particularly potent .

Synthesis of Novel Compounds

The compound serves as a key intermediate in the synthesis of various quinoline derivatives, which are explored for their diverse biological activities. For instance, modifications to the quinoline structure can yield compounds with improved efficacy against multiple drug-resistant strains of bacteria and other pathogens. The synthesis process often involves simple chemical transformations such as alkylation or halogenation, allowing for the rapid development of new therapeutic agents .

Research in Cancer Treatment

Quinoline derivatives, including this compound, are being investigated for their potential anti-cancer properties. The ability of these compounds to interact with specific cellular targets such as DNA gyrase suggests a mechanism through which they may inhibit cancer cell proliferation. Studies focusing on structure-activity relationships (SAR) have provided insights into how modifications can enhance their cytotoxic effects against various cancer cell lines .

Chemical Biology and Drug Development

The compound's role in drug discovery is underscored by its incorporation into libraries of bioactive molecules aimed at screening for new drugs. The structural diversity offered by quinoline derivatives makes them suitable candidates for high-throughput screening processes in pharmaceutical research. Furthermore, computational studies involving molecular docking have been employed to predict interactions between these compounds and biological targets, facilitating the design of more effective drugs .

Material Science Applications

Beyond biological applications, this compound has potential uses in material science, particularly in the development of organic semiconductors and sensors. Its unique electronic properties can be exploited to create materials with specific conductive or photonic characteristics, making it valuable in the development of advanced materials for electronics .

Table 1: Summary of Biological Activities

Table 2: Synthesis Pathways

作用機序

The mechanism of action of 6-Chloro-2-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand in coordination chemistry, forming complexes with metal ions . In biological systems, its effects may be mediated through interactions with enzymes or receptors, leading to various pharmacological activities .

類似化合物との比較

6-Chloro-2-methylquinoline-3-carboxylic acid can be compared with other quinoline derivatives, such as 2-chloro-6-methoxyquinoline-3-carboxaldehyde and 2-methylquinoline . These compounds share similar structural features but differ in their substituents and functional groups, which can influence their chemical reactivity and biological activities. The unique combination of a chloro and carboxylic acid group in this compound contributes to its distinct properties and applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its synthesis, chemical reactivity, and diverse applications make it a valuable subject of study for researchers and industry professionals alike.

生物活性

6-Chloro-2-methylquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and recent research findings.

This compound has a molecular formula of C10H8ClNO2 and a molecular weight of approximately 219.63 g/mol. Its structure features a chloro group at the 6-position and a carboxylic acid functional group at the 3-position, which contribute to its reactivity and biological activity.

The compound exhibits its biological effects through several mechanisms:

- DNA Interaction : It can intercalate into DNA, disrupting replication and transcription processes, which can lead to cell death.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in bacterial and cancer cell metabolism, thus exhibiting antimicrobial and anticancer properties .

- Metal Complexation : The compound can form complexes with metal ions, enhancing its biological activity through coordination chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

- Against Mycobacterium tuberculosis : Studies have shown that derivatives of quinoline carboxylic acids, including this compound, demonstrate potent activity against both replicating and non-replicating strains of Mycobacterium tuberculosis (Mtb) with an emphasis on the importance of halogen substitutions at specific positions for enhanced efficacy .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| This compound | <32 | Anti-TB |

| 6-Chloro derivative (6a) | <16 | Anti-TB |

| Iodo derivative (6g) | >64 | Reduced activity |

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

- Cell Line Studies : In vitro studies indicate that it can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism involves apoptosis induction through the activation of caspase pathways .

Case Studies

- Mycobacterial Inhibition : A recent study demonstrated that derivatives with halogen substitutions showed varying degrees of inhibition against Mtb. The 6-chloro derivative was particularly noted for its low minimum inhibitory concentration (MIC), indicating strong potential as an anti-TB agent .

- Cancer Cell Growth Inhibition : In a series of experiments involving human cancer cell lines, this compound was found to induce apoptosis in a dose-dependent manner. The study highlighted its potential as a lead compound for further development in cancer therapeutics.

特性

IUPAC Name |

6-chloro-2-methylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-6-9(11(14)15)5-7-4-8(12)2-3-10(7)13-6/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNOWQXNZZNEJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=C(C=CC2=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394842 | |

| Record name | 6-chloro-2-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92513-40-1 | |

| Record name | 6-Chloro-2-methyl-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92513-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-chloro-2-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。